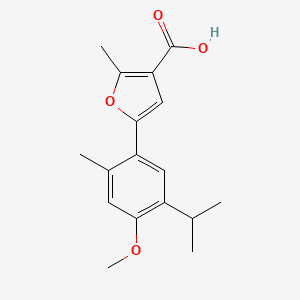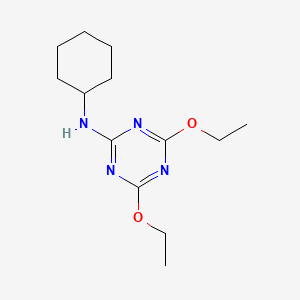![molecular formula C21H29N3 B5728335 N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline, commonly known as DPPEA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPEA belongs to the family of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of DPPEA is not fully understood. However, it has been proposed that DPPEA acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain. DPPEA has also been found to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
DPPEA has been found to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects. DPPEA has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPEA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPPEA has also been found to exhibit a variety of biochemical and physiological effects, which makes it a useful tool for studying the regulation of mood, anxiety, and pain.
However, there are also some limitations associated with the use of DPPEA in lab experiments. One limitation is that the exact mechanism of action of DPPEA is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that DPPEA has not been extensively studied in vivo, which makes it difficult to extrapolate the results of experiments to humans.
Direcciones Futuras
There are several future directions for research on DPPEA. One direction is to further elucidate the mechanism of action of DPPEA, which may lead to the development of more effective antidepressant and anxiolytic drugs. Another direction is to study the effects of DPPEA in vivo, which may provide insight into its potential therapeutic uses in humans. Finally, further research is needed to determine the safety and toxicity of DPPEA, which is essential for its potential use as a drug.
Métodos De Síntesis
The synthesis of DPPEA involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with N,N-diethylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with aniline to yield DPPEA. The purity of DPPEA can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DPPEA has been extensively studied for its potential use in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive properties. DPPEA has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
Propiedades
IUPAC Name |
N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-3-23(4-2)21-12-10-19(11-13-21)18-22-14-16-24(17-15-22)20-8-6-5-7-9-20/h5-13H,3-4,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGIJCSGLIRNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424176 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)




![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)